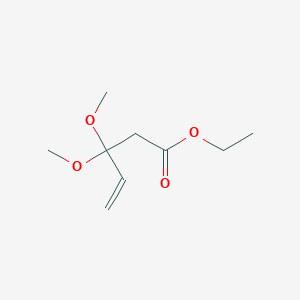
Ethyl 3,3-dimethoxypent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,3-dimethoxypent-4-enoate is an organic compound with the molecular formula C9H16O3. It is an ester, characterized by the presence of an ethyl group attached to a 3,3-dimethoxypent-4-enoate moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,3-dimethoxypent-4-enoate can be synthesized through several methods. One common approach involves the esterification of 3,3-dimethoxypent-4-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for large-scale production with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3-dimethoxypent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Produces carboxylic acids or aldehydes.
Reduction: Yields alcohols or alkanes.
Substitution: Results in the formation of substituted esters or ethers.
Scientific Research Applications
Ethyl 3,3-dimethoxypent-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 3,3-dimethoxypent-4-enoate exerts its effects depends on the specific reaction or application. In general, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical or chemical pathways. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Ethyl 3,3-dimethoxypent-4-enoate can be compared with other esters such as ethyl acetate, ethyl propionate, and ethyl benzoate. While these compounds share the ester functional group, this compound is unique due to the presence of the 3,3-dimethoxy substitution and the pent-4-enoate moiety, which confer distinct reactivity and properties.
List of Similar Compounds
- Ethyl acetate
- Ethyl propionate
- Ethyl benzoate
- Methyl butyrate
These compounds differ in their alkyl and acyl groups, leading to variations in their physical and chemical properties.
Properties
CAS No. |
87986-33-2 |
|---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
ethyl 3,3-dimethoxypent-4-enoate |
InChI |
InChI=1S/C9H16O4/c1-5-9(11-3,12-4)7-8(10)13-6-2/h5H,1,6-7H2,2-4H3 |
InChI Key |
NQZDSSOFPUPHLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C=C)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















